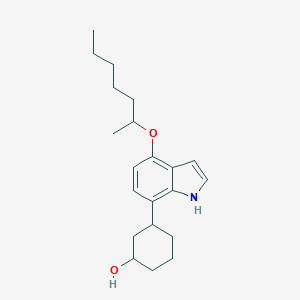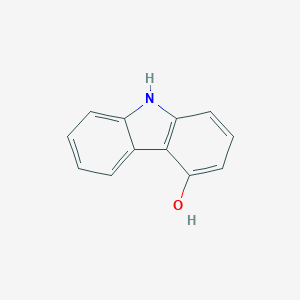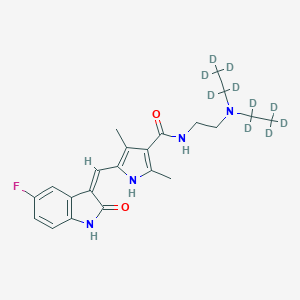
6-(Octyloxy)-1,3,5-triazine-2,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Octyloxy)-1,3,5-triazine-2,4-diamine is a chemical compound that has gained significant attention in the field of scientific research. This compound has been found to possess unique properties that make it useful in various applications, including the development of new drugs and materials.
Mécanisme D'action
The mechanism of action of 6-(Octyloxy)-1,3,5-triazine-2,4-diamine involves the inhibition of DNA synthesis in cancer cells. This compound targets the enzyme dihydrofolate reductase (DHFR), which is essential for the synthesis of DNA. By inhibiting this enzyme, 6-(Octyloxy)-1,3,5-triazine-2,4-diamine prevents the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
In addition to its antitumor activity, 6-(Octyloxy)-1,3,5-triazine-2,4-diamine has also been found to possess other biochemical and physiological effects. Studies have shown that this compound exhibits antioxidant activity and can protect cells from oxidative damage. Additionally, this compound has been found to have anti-inflammatory properties that can be useful in the treatment of various inflammatory conditions.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 6-(Octyloxy)-1,3,5-triazine-2,4-diamine in lab experiments is its potent antitumor activity. This compound can be used to study the mechanisms of cancer cell growth and proliferation, as well as to develop new chemotherapeutic agents. However, one limitation of using this compound is its potential toxicity. Careful handling and disposal of this compound are necessary to ensure the safety of researchers.
Orientations Futures
There are several future directions for research on 6-(Octyloxy)-1,3,5-triazine-2,4-diamine. One area of focus is the development of new drugs based on this compound. Researchers are exploring the potential of modifying the structure of this compound to enhance its activity and reduce its toxicity. Additionally, studies are being conducted to investigate the potential of this compound in other areas, such as the treatment of inflammatory conditions and neurodegenerative diseases.
Conclusion:
In conclusion, 6-(Octyloxy)-1,3,5-triazine-2,4-diamine is a compound with significant potential in the field of scientific research. This compound exhibits potent antitumor activity and possesses other biochemical and physiological effects that make it useful in various applications. While there are limitations to using this compound in lab experiments, ongoing research is exploring new directions for its development and use.
Méthodes De Synthèse
The synthesis of 6-(Octyloxy)-1,3,5-triazine-2,4-diamine involves the reaction of 6-chloro-1,3,5-triazine-2,4-diamine with octanol in the presence of a base such as sodium hydroxide. This reaction results in the formation of the desired product, which can be purified using standard techniques such as column chromatography.
Applications De Recherche Scientifique
6-(Octyloxy)-1,3,5-triazine-2,4-diamine has been the subject of numerous scientific studies due to its potential applications in various fields. One area of research that has focused on this compound is its use in the development of new drugs. Studies have shown that this compound exhibits potent antitumor activity and can be used as a potential chemotherapeutic agent.
Propriétés
Numéro CAS |
19619-58-0 |
|---|---|
Formule moléculaire |
C11H21N5O |
Poids moléculaire |
239.32 g/mol |
Nom IUPAC |
6-octoxy-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C11H21N5O/c1-2-3-4-5-6-7-8-17-11-15-9(12)14-10(13)16-11/h2-8H2,1H3,(H4,12,13,14,15,16) |
Clé InChI |
IRHDBABFPRZYDY-UHFFFAOYSA-N |
SMILES |
CCCCCCCCOC1=NC(=NC(=N1)N)N |
SMILES canonique |
CCCCCCCCOC1=NC(=NC(=N1)N)N |
Autres numéros CAS |
19619-58-0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



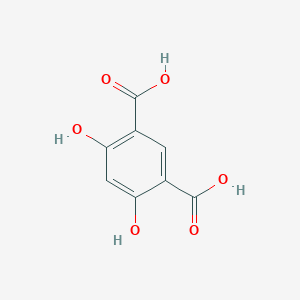

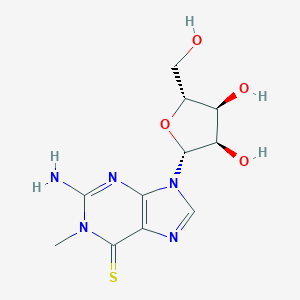
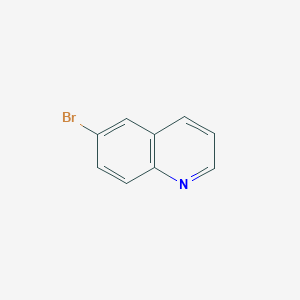
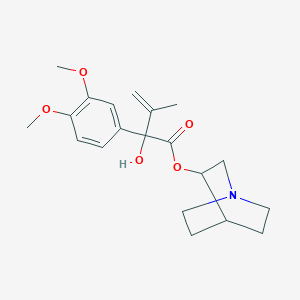
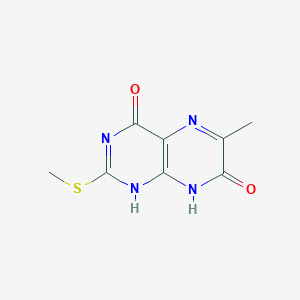
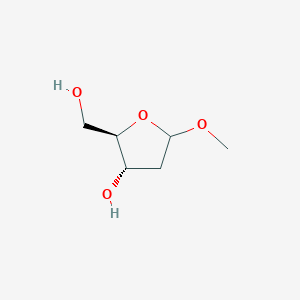
![4-(6-Aminopurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-6-carboxylic acid](/img/structure/B19947.png)
![Benzo[b]thiophene-2,3-dione](/img/structure/B19949.png)

